2-(Piperidin-1-yl)ethyl 4-methylbenzoate hydrochloride
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Overview
Description
2-(Piperidin-1-yl)ethyl 4-methylbenzoate hydrochloride is a chemical compound with the molecular formula C15H22ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethyl 4-methylbenzoate hydrochloride typically involves the esterification of 4-methylbenzoic acid with 2-(piperidin-1-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)ethyl 4-methylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(Piperidin-1-yl)ethyl 4-methylbenzoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)ethyl 4-methylbenzoate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine moiety can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The benzoate ester group may also play a role in its mechanism of action by influencing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride: Similar in structure but with an ethoxy group instead of a methyl group.
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride: Contains a benzimidazole ring instead of a benzoate group.
Uniqueness
2-(Piperidin-1-yl)ethyl 4-methylbenzoate hydrochloride is unique due to its specific combination of a piperidine ring and a methylbenzoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C15H22ClNO2 |
---|---|
Molecular Weight |
283.79 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 4-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-13-5-7-14(8-6-13)15(17)18-12-11-16-9-3-2-4-10-16;/h5-8H,2-4,9-12H2,1H3;1H |
InChI Key |
DXBHZKMTHUQZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCN2CCCCC2.Cl |
Origin of Product |
United States |
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